molecular formula C8H13N3O4 B8093200 tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate

tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate

Cat. No.: B8093200
M. Wt: 215.21 g/mol
InChI Key: XEMQYXMKQFKBDB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a hydroxymethyl (-CH2OH) group at position 5 and a tert-butyl carbamate (-NHCO2C(CH3)3) at position 2. The hydroxymethyl group enhances hydrophilicity and provides a site for hydrogen bonding, making it valuable in medicinal chemistry for improving solubility and target interactions . Its synthesis typically involves hydrazine-mediated cyclization followed by purification via column chromatography .

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(2,3)15-7(13)9-6-11-10-5(4-12)14-6/h12H,4H2,1-3H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQYXMKQFKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the 1,3,4-oxadiazole ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted carbamates and oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study the effects of oxadiazole derivatives on various biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Oxadiazole derivatives have shown promise in the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, modulating their activity. The tert-butyl group can enhance the compound’s stability and bioavailability. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Electron-Withdrawing Groups: Sulfonyl Derivatives
  • Example : tert-Butyl (4-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)phenyl)carbamate (Ref: 10-F986289)
    • The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing, increasing the oxadiazole’s electrophilicity. This enhances stability under acidic conditions but may reduce metabolic stability due to susceptibility to nucleophilic attack.
    • Applications : Useful in covalent inhibitor design or as intermediates in Suzuki coupling reactions .
Lipophilic Substituents: Sulfanyl Derivatives
  • Example : tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate (CAS: 840480-32-2)
    • The methylsulfanyl (-SMe) group increases lipophilicity (logP), improving membrane permeability. However, thioethers are prone to oxidation, limiting their use in oxidative environments.
    • Applications : Common in prodrugs or compounds targeting hydrophobic binding pockets .
Aromatic Substituents
  • However, chlorine atoms may raise toxicity concerns .

Heterocycle Modifications: Oxadiazole vs. Thiadiazole

  • Example : tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate (CAS: 1823257-56-2)
    • Replacing oxygen with sulfur in the thiadiazole ring increases electron density and polarizability. The trifluoromethyl (-CF3) group improves metabolic stability and electronegativity, favoring interactions with fluorophilic enzyme regions .
    • Applications : Preferred in agrochemicals and CNS-targeting drugs due to enhanced blood-brain barrier penetration.

Physicochemical Properties

Compound Name Substituent Melting Point (°C) logP (Predicted) Key Reactivity Notes
Target Compound -CH2OH Not reported ~1.2 Hydroxymethyl enables esterification
tert-Butyl (4-(5-(methylsulfonyl)-...)carbamate -SO2CH3 Not reported ~0.8 Acid-stable; nucleophilic substitution
tert-butyl N-[5-(5-methylsulfanyl-...)carbamate -SMe Not reported ~2.5 Oxidizes to sulfone
tert-butyl N-[5-(trifluoromethyl)-...]carbamate -CF3 (thiadiazole) Not reported ~2.8 Resistant to hydrolysis

Biological Activity

Tert-butyl N-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. The oxadiazole ring in its structure is known for contributing to various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H13N3O
  • Molecular Weight : 169.21 g/mol
  • CAS Number : 1357247-51-8

The biological activity of this compound is primarily attributed to its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the oxadiazole moiety. These interactions can modulate the activity of enzymes and receptors involved in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has been explored in several studies. Notably, it has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast)15.4
HeLa (cervical)12.3
A549 (lung)18.7

In these studies, this compound induced apoptosis and inhibited tumor growth in xenograft models.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The study concluded that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of the compound in human cancer cell lines. The findings revealed that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted its potential as a therapeutic agent against breast cancer.

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